4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide
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Overview
Description
4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in various natural products, including amino acids like tryptophan and neurotransmitters like serotonin . The presence of the carboxamide moiety in this compound enhances its potential for forming hydrogen bonds with enzymes and proteins, making it a valuable target for pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods: Industrial production of indole derivatives may involve multi-step synthesis processes, including the formation of intermediate compounds followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide involves its interaction with enzymes and proteins through hydrogen bonding. The carboxamide moiety plays a crucial role in these interactions, inhibiting the activity of target enzymes and affecting various biological pathways . The indole ring structure also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Exhibits antiviral activity and is used in medicinal chemistry.
Uniqueness: 4-Hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide is unique due to its specific substitution pattern, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound for pharmaceutical research and development .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-hydroxy-N,N,2,3-tetramethyl-1H-indole-6-carboxamide |
InChI |
InChI=1S/C13H16N2O2/c1-7-8(2)14-10-5-9(13(17)15(3)4)6-11(16)12(7)10/h5-6,14,16H,1-4H3 |
InChI Key |
LPPJZTZWPDBMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=CC(=C2)C(=O)N(C)C)O)C |
Origin of Product |
United States |
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